2(3H)-Benzothiazolethione, 7-(trifluoromethyl)-

Description

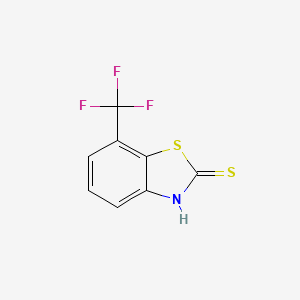

7-(Trifluoromethyl)-2(3H)-benzothiazolethione is a benzothiazole derivative characterized by a thione group at the 2-position and a trifluoromethyl (-CF₃) substituent at the 7-position of the benzothiazole ring. This compound belongs to a class of heterocyclic molecules with significant applications in pharmaceuticals, agrochemicals, and materials science. The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a candidate for bioactive molecule development .

Properties

IUPAC Name |

7-(trifluoromethyl)-3H-1,3-benzothiazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NS2/c9-8(10,11)4-2-1-3-5-6(4)14-7(13)12-5/h1-3H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGOGQRBKTBEDBX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)NC(=S)S2)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737414 | |

| Record name | 7-(Trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

920980-60-5 | |

| Record name | 7-(Trifluoromethyl)-1,3-benzothiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737414 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Mechanism and Substrate Design

Thiourea intermediates derived from 2-amino-4-trifluoromethylthiophenol undergo cyclization to form the benzothiazolethione core. The trifluoromethyl group is introduced via the starting aniline derivative.

Experimental Data

| Parameter | Value | Source |

|---|---|---|

| Precursor | 2-amino-4-trifluoromethylthiophenol | |

| Cyclization Agent | DMSO, I₂ | |

| Yield | 70–85% | |

| Reaction Time | 2–4 hours |

Advantages : High regioselectivity due to pre-functionalized substrate.

Limitations : Requires synthesis of specialized aniline derivatives.

Xanthate Condensation Method

Reaction Protocol

This method adapts the condensation of trifluoromethyl-substituted o-aminothiophenol with potassium ethylxanthate under heated conditions.

-

Key Steps :

-

Heating 2-amino-4-trifluoromethylthiophenol with potassium ethylxanthate in DMF.

-

Cyclization at 100–120°C under nitrogen atmosphere.

-

Performance Metrics

Advantages : High yields and straightforward purification.

Limitations : Sensitivity to moisture; requires inert conditions.

Palladium-Catalyzed Synthesis

Catalytic Cycle

A one-pot method using PdCl₂ to facilitate C–S bond formation between trifluoromethylimidoyl chlorides and sodium hydrosulfide.

-

Key Steps :

-

Generation of trifluoromethylimidoyl chloride.

-

Pd-catalyzed thiolation and cyclization.

-

Optimization Data

Advantages : Broad substrate scope; avoids pre-functionalized anilines.

Limitations : Cost of palladium catalysts; intermediate stability issues.

Three-Component Reaction

Substrate Assembly

Aromatic amines with trifluoromethyl groups react with aliphatic amines and elemental sulfur in DMSO.

-

Key Steps :

-

Condensation of 7-trifluoromethylaniline with benzylamine.

-

Sulfur incorporation and oxidative cyclization.

-

Efficiency Metrics

| Parameter | Value | Source |

|---|---|---|

| Solvent | DMSO | |

| Temperature | 120°C | |

| Yield | 60–75% | |

| Scale-Up Feasibility | Demonstrated at 5 mmol scale |

Advantages : Scalable and avoids halogenated precursors.

Limitations : Moderate yields; competing side reactions.

Oxidative Cyclization with DMSO

Mechanism Highlights

DMSO acts as both solvent and oxidant, promoting cyclization of 2-mercapto-N-(trifluoromethylphenyl)benzamide intermediates.

Reaction Parameters

Advantages : Mild conditions; no external oxidants required.

Limitations : Limited to electron-deficient substrates.

Comparative Analysis of Methods

| Method | Yield (%) | Cost | Scalability | Regioselectivity |

|---|---|---|---|---|

| Thiourea Cyclization | 70–85 | High | Moderate | High |

| Xanthate Condensation | 90–95 | Medium | High | High |

| Pd-Catalyzed | 65–78 | High | Low | Moderate |

| Three-Component | 60–75 | Low | High | Low |

| Oxidative Cyclization | 80–90 | Medium | High | High |

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzothiazolethione, 7-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the thione group to a thiol group.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

2(3H)-Benzothiazolethione, 7-(trifluoromethyl)- exhibits a range of biological activities that make it a candidate for therapeutic applications:

- Antimicrobial Activity : Research indicates that benzothiazole derivatives possess significant antimicrobial properties. Compounds similar to 2(3H)-Benzothiazolethione have been tested against various pathogens, showing effectiveness against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa .

- Antitumor Activity : The potential of benzothiazoles in cancer therapy has been explored, with some studies indicating that they can inhibit tumor growth through various mechanisms. The trifluoromethyl substitution may enhance these effects by increasing the compound's interaction with biological targets .

- Neuroprotective Properties : Benzothiazoles are being investigated for their neuroprotective effects, which could lead to developments in treatments for neurodegenerative diseases .

Materials Science Applications

The unique properties of 2(3H)-Benzothiazolethione, 7-(trifluoromethyl)- also make it valuable in materials science:

- Fluorescent Materials : Compounds in the benzothiazole family are known for their luminescent properties. Research into their use in organic light-emitting diodes (OLEDs) and other optoelectronic devices is ongoing, with potential applications in display technologies .

- Polymer Additives : The compound can be used as an additive in polymers to enhance thermal stability and UV resistance. Its incorporation into polymer matrices can improve material performance under harsh environmental conditions .

Environmental Applications

The environmental impact and utility of 2(3H)-Benzothiazolethione, 7-(trifluoromethyl)- have been subjects of study:

- Biocidal Properties : The compound’s effectiveness as a biocide in detergents has been explored, where it demonstrates synergistic effects when combined with surfactants to enhance antibacterial activity .

- Toxicological Studies : Understanding the environmental fate and toxicity of benzothiazole derivatives is crucial for assessing their safety. Studies on the degradation pathways and ecological impact are essential for regulatory compliance .

Case Studies and Research Findings

- Synthesis and Characterization : A novel method for synthesizing benzothiazole derivatives has been developed that emphasizes environmentally friendly practices. This method allows for efficient production while minimizing waste .

- Antimicrobial Screening : A series of compounds derived from benzothiazole were screened for antimicrobial efficacy, revealing that those with trifluoromethyl substitutions exhibited enhanced activity against specific bacterial strains .

- Material Performance Testing : Research on polymer blends incorporating 2(3H)-Benzothiazolethione demonstrated improved mechanical properties and resistance to thermal degradation compared to unmodified polymers .

Mechanism of Action

The mechanism of action of 2(3H)-Benzothiazolethione, 7-(trifluoromethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and proteins, leading to its biological effects. For example, it may inhibit the activity of kinases involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Physical and Chemical Properties

The trifluoromethyl group significantly alters the physical properties of 7-(trifluoromethyl)-2(3H)-benzothiazolethione compared to unsubstituted or differently substituted benzothiazolethiones:

Key Observations :

- Solubility in polar aprotic solvents (e.g., DMSO) is expected to improve due to the electron-withdrawing -CF₃ group, unlike hydroxy- or amino-substituted analogs, which exhibit higher aqueous solubility .

Reactivity and Stability

- Photostability : The -CF₃ group may reduce photodegradation compared to unsubstituted benzothiazolethione, which decomposes under UV light to yield sulfur and disulfides .

Biological Activity

2(3H)-Benzothiazolethione, 7-(trifluoromethyl)- is a member of the benzothiazole family, characterized by its unique trifluoromethyl substitution at the 7-position. This compound, with the chemical formula and a molecular weight of approximately 235.25 g/mol, has garnered attention for its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure and Properties

The structural features of 2(3H)-Benzothiazolethione, 7-(trifluoromethyl)- significantly influence its biological activity. The trifluoromethyl group enhances lipophilicity, which aids in cellular penetration and interaction with biological targets. The compound appears as a white powder in solid form.

| Property | Description |

|---|---|

| Chemical Formula | |

| Molecular Weight | 235.25 g/mol |

| Appearance | White powder |

| Functional Groups | Benzothiazole ring, thione group, trifluoromethyl |

Antimicrobial Activity

Research indicates that benzothiazoles generally exhibit significant antimicrobial effects. For instance, derivatives of benzothiazole have shown efficacy against various bacterial and fungal strains. In vitro studies have demonstrated that compounds similar to 2(3H)-Benzothiazolethione exhibit minimum inhibitory concentrations (MICs) in the range of , indicating potent antimicrobial properties .

Anticancer Properties

The compound has been evaluated for its anticancer potential through various assays targeting different cancer cell lines. For example, studies on similar benzothiazole derivatives have reported moderate to high inhibitory activities against liver (SK-Hep-1), breast (MDA-MB-231), and gastric (NUGC-3) cancer cell lines . Specific IC50 values for these compounds ranged from to , suggesting promising anticancer activity .

Enzyme Inhibition

The mechanism of action involves the compound's ability to inhibit specific enzymes by binding to their active sites or modifying key amino acid residues. This interaction can lead to increased oxidative stress in cells, potentially resulting in apoptosis or other cellular responses .

Case Studies and Research Findings

- Antimicrobial Efficacy Study : A study conducted on various benzothiazole derivatives revealed that those with trifluoromethyl substitutions exhibited enhanced antimicrobial activity compared to their non-substituted counterparts. The study highlighted the significance of lipophilicity in improving bioactivity .

- Anticancer Activity Assessment : In a comparative analysis of several substituted benzothiazoles, it was found that compounds similar to 2(3H)-Benzothiazolethione displayed significant cytotoxic effects on multiple cancer cell lines with IC50 values indicating effective inhibition .

- Enzyme Interaction Analysis : A detailed investigation into the enzyme inhibition properties demonstrated that the trifluoromethyl group not only improved binding affinity but also altered the kinetics of enzyme interactions, leading to enhanced therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2(3H)-Benzothiazolethione, 7-(trifluoromethyl)-, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted o-phenylenediamine derivatives with carbon disulfide or trifluoromethyl-containing reagents. For example, heating o-phenylenediamine analogs with carbon disulfide in alcoholic solutions (e.g., ethanol or THF) under reflux, with or without alkali catalysts, is a common approach . Adjusting reaction time (4–48 hours) and temperature (55–85°C) significantly impacts yield and purity. Use of trifluoroacetic acid (TFA) or HCl as catalysts may enhance regioselectivity for the trifluoromethyl group at the 7-position .

Q. How can researchers verify the structural integrity of synthesized 2(3H)-Benzothiazolethione derivatives?

- Methodological Answer : Employ a combination of <sup>1</sup>H NMR , <sup>13</sup>C NMR , and LCMS for structural validation. For example, characteristic signals include:

- <sup>1</sup>H NMR : A triplet at δ 4.41 ppm (J = 6.1 Hz) for benzylic protons and a singlet at δ 2.46 ppm for methyl groups adjacent to sulfur .

- LCMS : A molecular ion peak at m/z 715 [M+H]<sup>+</sup> for trifluoromethylated derivatives .

Cross-reference with high-resolution mass spectrometry (HR-MS) for exact mass confirmation (e.g., m/z 223.0795638 for related analogs) .

Advanced Research Questions

Q. What strategies mitigate regioselectivity challenges during trifluoromethyl group introduction at the 7-position?

- Methodological Answer : Regioselectivity can be controlled using directing groups (e.g., methoxy or nitro substituents) or Lewis acid catalysts (e.g., Pd(PPh3)2Cl2) to favor electrophilic substitution at the 7-position . Computational modeling (DFT) of transition states may predict favorable sites for trifluoromethylation. For example, CF3COOH in refluxing HCl enhances electrophilic character, directing the CF3 group to electron-rich aromatic positions .

Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the benzothiazolethione core, reducing reactivity in Suzuki-Miyaura couplings. To overcome this, use bulky ligands (e.g., XPhos) or high-temperature conditions (80–100°C) to stabilize palladium intermediates. For example, coupling with pyrimidin-4-yl groups requires 1.1 equivalents of arylboronic acids and Na2CO3 in DMF at room temperature for 16 hours .

Q. What analytical approaches resolve contradictions in spectroscopic data for trifluoromethylated benzothiazolethiones?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ 2.18 ppm vs. δ 2.46 ppm for methyl groups) may arise from solvent polarity or hydrogen bonding. Use deuterated solvents (DMSO-d6 vs. CDCl3) and 2D NMR (COSY, HSQC) to assign ambiguous signals. For LCMS, compare retention times under standardized conditions (e.g., 1.29 minutes with SMD-TFA05 columns) .

Q. How can the environmental impact of 2(3H)-Benzothiazolethione derivatives be assessed in biodegradation studies?

- Methodological Answer : Follow OECD guidelines for ready biodegradability tests (e.g., 301F Manometric Respirometry). The compound’s thione group may hydrolyze to sulfonic acids, requiring HPLC-MS to track degradation products. Note that heavy metal residues (e.g., ≤20 mg/kg Pb) must comply with safety standards like GB/T 30799 .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.